Secondary vs. Tertiary Sulfonamide: Hydrogen-Bond Donor Capacity and Target Engagement Potential
CAS 922005-82-1 contains a secondary sulfonamide (Ar–SO₂–NH–Ar′) with one hydrogen-bond donor, whereas the most potent disclosed TRIM24 bromodomain ligands in this scaffold class (e.g., PDB ligand 3b: 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide) are tertiary sulfonamides lacking the NH donor [1]. In the RORγt inverse agonist series, tertiary sulfonamide 1 (the progenitor of the class) demonstrated potent activity but suffered from high hepatic clearance, a liability later mitigated through scaffold hopping to secondary sulfonamide-tetrahydroquinolines such as compound 13 [2]. The presence of the NH moiety in CAS 922005-82-1 is therefore structurally aligned with the improved metabolic stability direction validated in the RORγt series.
| Evidence Dimension | Hydrogen-bond donor count (sulfonamide NH) |
|---|---|
| Target Compound Data | 1 H-bond donor (secondary sulfonamide –NH–) |
| Comparator Or Baseline | PDB ligand 3b (TRIM24): 0 sulfonamide H-bond donors (tertiary N-methyl sulfonamide); RORγt compound 1: 0 sulfonamide H-bond donors (tertiary sulfonamide) |
| Quantified Difference | Presence vs. absence of sulfonamide NH donor; no direct binding affinity comparison available for CAS 922005-82-1 |
| Conditions | Structural comparison based on PDB 4YAD co-crystal structure [1] and RORγt SAR from Eur. J. Med. Chem. 2020 [2] |
Why This Matters
The NH donor may enable hydrogen-bond interactions with target protein backbones or structured water molecules not accessible to tertiary sulfonamide analogs, while also potentially reducing CYP-mediated oxidative metabolism—a key differentiator for teams selecting building blocks for lead optimization.
- [1] PDB ID: 4YAD. Crystal structure of TRIM24 PHD-bromodomain complexed with 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (3b). Deposited 2015-02-17. View Source
- [2] Gong, G.-H. et al. Discovery of novel N-sulfonamide-tetrahydroquinolines as potent RORγt inverse agonists for the treatment of autoimmune diseases. Eur. J. Med. Chem. 2020, 185, 111848. View Source
